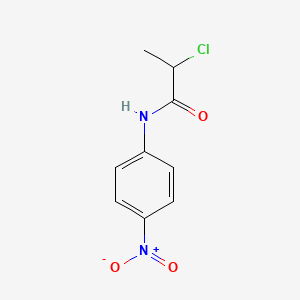

2-chloro-N-(4-nitrophenyl)propanamide

Description

Contextual Significance within Substituted Propanamides and Nitroaromatic Derivatives

Substituted propanamides are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The propanamide backbone is a structural motif found in numerous biologically active molecules, including enzyme inhibitors and anti-proliferative agents. nih.govresearchgate.net The specific substitutions on the amide nitrogen and the propane (B168953) chain dictate the molecule's chemical properties and biological targets. For instance, N-aryl amides are explored for their potential as antimycobacterial agents. mdpi.com The incorporation of a reactive chlorine atom, as seen in 2-chloro-N-(4-nitrophenyl)propanamide, provides a site for nucleophilic substitution, allowing for the synthesis of diverse derivatives.

Nitroaromatic derivatives are also a cornerstone of synthetic and medicinal chemistry. researchgate.net The nitro group is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties, reactivity, and potential for biological interactions. scielo.br In medicinal chemistry, the nitro group is a well-known pharmacophore, present in a wide array of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties. researchgate.netscielo.br Its presence can be crucial for bioreductive activation, a mechanism exploited in hypoxia-activated prodrugs. mdpi.com Furthermore, nitroaromatics serve as vital intermediates in organic synthesis, often used as precursors for dyes, plastics, and other functional materials. fishersci.ca The reduction of the nitro group to an amine provides a straightforward pathway to introduce further complexity and functionality into a molecule.

Overview of its Research Relevance in Organic and Medicinal Chemistry

The research relevance of this compound stems from the combined functionalities of its constituent parts. In organic chemistry, it serves as a valuable building block. The chloro-propanamide portion can react with various nucleophiles to create a library of new compounds, while the nitro group can be readily transformed into an amino group, which can then undergo a host of further reactions such as diazotization or acylation.

A patent for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlights the utility of the chloro-amide and nitrophenyl core structure as an intermediate in the synthesis of more complex pharmaceutical agents like Nintedanib. google.com This underscores the industrial and synthetic importance of this class of molecules. The synthesis of such compounds typically involves the acylation of a nitroaniline with a corresponding acyl chloride, a fundamental reaction in organic synthesis. google.com

In medicinal chemistry, the structure suggests potential for biological activity. The combination of a halogenated amide with a nitroaromatic ring is a feature in compounds explored for various therapeutic applications. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural analogues have been investigated. For example, related N-aryl amides have been studied for their anti-proliferative effects. researchgate.net

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation into this compound is warranted for several reasons. Firstly, a detailed study of its synthesis and reactivity would contribute to the broader understanding of amide chemistry and the functional group transformations involving nitroaromatics. Optimizing synthetic routes and exploring its utility as a scaffold for creating diverse chemical libraries are valuable pursuits in synthetic organic chemistry.

Secondly, the molecule's structural features suggest a strong potential for biological activity. Systematic screening of this compound and its derivatives against various biological targets, such as bacterial, fungal, or cancer cell lines, could lead to the discovery of new therapeutic leads. The electron-withdrawing nature of the nitrophenyl group and the reactive chloro-amide handle are properties often associated with bioactive molecules. researchgate.net

Finally, detailed physicochemical characterization, including spectroscopic and crystallographic studies, would provide fundamental data on its molecular structure and intermolecular interactions. Understanding the solid-state structure of related N-aryl amides through techniques like X-ray diffraction reveals insights into hydrogen bonding and molecular packing, which are crucial for drug design and materials science. nih.govsemanticscholar.org Such foundational knowledge is essential for rational drug design and the development of new functional materials.

Interactive Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 147372-40-5 |

| Molecular Formula | C₉H₉ClN₂O₃ chemspider.com |

| InChI Key | QKSYEZBOHBDLAW-UHFFFAOYSA-N uni.lu |

| SMILES | CC(C(=O)NC1=CC=C(C=C1)N+[O-])Cl uni.lu |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 228.63 g/mol chemspider.com |

| Monoisotopic Mass | 228.03017 Da chemspider.comuni.lu |

| Predicted XlogP | 2.7 uni.lu |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 4 |

| Predicted Rotatable Bond Count | 3 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSYEZBOHBDLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Chloro N 4 Nitrophenyl Propanamide

Elucidation of Established Synthetic Routes for the Core Structure

The primary and most direct method for synthesizing the 2-chloro-N-(4-nitrophenyl)propanamide core structure is through a standard amidation reaction. This involves the formation of an amide bond between an aromatic amine and an acyl chloride.

Amidation Reactions involving 4-nitroaniline (B120555) and 2-chloropropanoyl chloride

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-nitroaniline and 2-chloropropanoyl chloride. ncert.nic.infuturelearn.com In this reaction, the lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. futurelearn.com This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. youtube.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed, which shifts the reaction equilibrium towards the product side. ncert.nic.in This method is a common and effective way to form N-aryl amides. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during its synthesis. Optimizing these parameters is crucial for an efficient process. Key factors include the choice of solvent, the type of base used, the reaction temperature, and the stoichiometry of the reactants. For similar amidation reactions, a base such as potassium carbonate, triethylamine, or sodium hydroxide (B78521) is often used. nih.gov Solvents like acetone, dichloromethane, or a biphasic system of toluene (B28343) and water can be employed to enhance the solubility of the reactants and facilitate the reaction. nih.gov

| Parameter | Condition | Impact on Yield and Purity |

|---|---|---|

| Temperature | 0°C to Room Temperature | Lower temperatures can minimize the formation of side-products, thereby increasing purity. nih.gov |

| Solvent | Dichloromethane, Acetone, Toluene | The solvent choice affects reactant solubility and can influence reaction rates. |

| Base | Triethylamine, NaOH, K₂CO₃ | A base is essential to neutralize the HCl byproduct, driving the reaction to completion. The strength and solubility of the base are important considerations. ncert.nic.inresearchgate.net |

| Molar Ratio | Slight excess of acyl chloride | Using a slight excess of 2-chloropropanoyl chloride can help ensure the complete conversion of the 4-nitroaniline. |

| Reaction Time | 1-3 hours | Monitoring the reaction (e.g., by TLC) is necessary to determine the optimal time for completion, avoiding decomposition or side reactions. |

Exploration of Chemical Derivatization Pathways

The structure of this compound contains three key functional groups that can be targeted for chemical derivatization: the chlorinated center, the nitro group, and the amide bond.

Nucleophilic Substitution Reactions at the Chlorinated Center

The chlorine atom in this compound is located at the alpha (α) position relative to the carbonyl group of the amide. This α-chloro amide is reactive towards nucleophiles. nih.gov The chemical reactivity is largely defined by the susceptibility of this chlorine atom to be replaced by various nucleophiles. researchgate.net This allows for the introduction of a wide range of functional groups into the molecule. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides, leading to the formation of α-amino amides, α-thio amides, and α-alkoxy amides, respectively. nih.gov

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Diethylamine | α-Amino amide |

| Thiol | Thiophenol | α-Thio amide |

| Alkoxide | Sodium methoxide | α-Alkoxy amide |

Reduction of the Nitro Group to Corresponding Amino Analogs

The nitro group on the phenyl ring is readily reduced to a primary amino group (aniline derivative). This transformation is one of the most significant reactions for aromatic nitro compounds, as it converts a strongly electron-withdrawing group into a strongly electron-donating group. masterorganicchemistry.com A variety of reducing agents and conditions can be employed for this purpose. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is a common method. ncert.nic.inmasterorganicchemistry.com Another widely used approach is the reduction with metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. ncert.nic.inmasterorganicchemistry.com Other reagents, including metal-free systems, have also been developed. organic-chemistry.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent | A common and clean catalytic method. ncert.nic.in |

| Fe, HCl | Aqueous/Ethanolic solution, heat | An inexpensive and industrially common method. masterorganicchemistry.com |

| Sn, HCl | Acidic solution | A classic method for nitro group reduction. masterorganicchemistry.com |

| Zn, NH₄Cl | Aqueous medium | A milder reduction condition. |

| HSiCl₃, Et₃N | Dichloromethane solvent | A metal-free reduction system. organic-chemistry.org |

Amide Bond Hydrolysis and Subsequent Functionalization

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. This reaction breaks the molecule into its constituent carboxylic acid and amine. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. In either case, the result of the hydrolysis of this compound would be the formation of 2-chloropropanoic acid and 4-nitroaniline. These two products can then be isolated and used in subsequent functionalization reactions independently.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

The synthesis of enantiomerically pure this compound is a critical aspect for its potential applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented, several established strategies for the stereoselective synthesis of related α-haloamides and the resolution of their racemic mixtures can be applied.

Asymmetric Synthesis Strategies:

One plausible approach involves the use of chiral auxiliaries. For instance, the diastereoselective dichloromethylation of aromatic N-tert-butylsulfinyl aldimines has been reported for the synthesis of α-(dichloromethyl)amines. A similar strategy could be envisioned where a chiral sulfinamide auxiliary attached to 4-nitroaniline directs the stereoselective addition of a chloropropanoyl equivalent.

Organocatalysis represents another powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives, have been successfully employed in the α-halogenation of aldehydes and ketones. An analogous process could involve the enantioselective chlorination of a propanoyl precursor bearing the N-(4-nitrophenyl) group.

Chiral Resolution of Racemic Mixtures:

In cases where a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Enzymatic Resolution: Lipases are widely used for the kinetic resolution of racemic esters and amides. For example, the lipase (B570770) from Candida rugosa has been utilized for the enantioselective transesterification of 2-chloro-3,3,3-trifluoropropanoic acid methyl ester. A similar enzymatic process could selectively hydrolyze or amidate one enantiomer of a 2-chloropropanoic acid ester or amide precursor, allowing for the separation of the unreacted enantiomer.

| Enzyme Source | Substrate | Reaction Type | Enantioselectivity (E) | Reference |

| Candida rugosa Lipase | Methyl 2-chloro-3,3,3-trifluoropropanoate | Transesterification | ~40 | researchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are highly effective for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amides. The separation is based on the differential formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

| Chiral Stationary Phase | Analyte Class | Interaction Mechanism | Typical Mobile Phase | Reference |

| Cellulose tribenzoate | Enantiomeric amides | Hydrogen bonding, π-π interactions, dipole interactions | Heptane/Isopropanol | nih.gov |

| Amylose tris-[(S)-α-methylbenzylcarbamate] | Chiral isothiocyanates | Not specified | Ethanol-based eluents | mdpi.com |

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic 2-chloropropanoic acid precursor with a chiral base to form diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the enantiomerically pure (R)- and (S)-2-chloropropanoic acids, which can then be converted to the desired this compound. Common chiral resolving agents for acids include brucine, strychnine, and chiral amines like (R)- or (S)-1-phenylethanamine. mdpi.com

Synthesis of Complex Heterocyclic Systems Utilizing the Compound as an Intermediate

The chemical structure of this compound, featuring a reactive α-chloroamide moiety and an electron-deficient nitrophenyl ring, makes it a potentially valuable intermediate for the synthesis of various complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions, while the chloro atom serves as a good leaving group for nucleophilic substitution and subsequent ring closure.

Synthesis of Quinoxalines:

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. By reducing the nitro group of this compound to an amine, a substituted o-phenylenediamine precursor could be generated. Subsequent intramolecular cyclization would, however, require the generation of a carbonyl or imine function at the appropriate position.

A more direct approach could involve the reaction of a reduced derivative of this compound with an α-haloketone. For instance, N-aryl-2-chloroacetamides can react with various nucleophiles, and such reactions can be followed by intramolecular cyclization to form heterocyclic systems. researchgate.net While a direct synthesis of quinoxalines from this compound is not explicitly reported, the general reactivity patterns of related compounds suggest its potential as a precursor.

| Starting Material Type | Reagent | Heterocyclic Product | Key Transformation | Reference |

| o-Phenylenediamine | α-Haloketone | Quinoxaline | Condensation/Cyclization | nih.gov |

| 2-Nitroaniline | Diol/α-Hydroxyketone | Quinoxaline | Reduction and Condensation | nih.gov |

Synthesis of Benzoxazines:

Benzoxazines are another class of heterocyclic compounds with significant biological and material science applications. The synthesis of 1,4-benzoxazine derivatives can be achieved through the intramolecular cyclization of N-(2-hydroxyphenyl)-2-chloroamides. This suggests a potential pathway where a derivative of this compound, in which one of the ortho positions of the nitro group is hydroxylated, could undergo base-mediated cyclization to form a benzoxazine (B1645224) ring system.

Synthesis of Thiazoles:

The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. Analogously, this compound could potentially react with a source of sulfur, such as thiourea (B124793) or thioamides, to form a thiazole derivative. The reaction of 2-chloro-N-phenylacetamide with thiourea has been shown to yield thiazole derivatives. researchgate.net This suggests that the α-chloroamide functionality in the target compound could be a key reactive site for thiazole synthesis.

| Precursor Type | Reagent | Resulting Heterocycle | Reaction Type | Reference |

| N-(2-hydroxyphenyl)-2-chloroamide | Base | Benzoxazine | Intramolecular Cyclization | ias.ac.in |

| 2-chloro-N-phenylacetamide | Thiourea | Aminothiazole | Hantzsch-type synthesis | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro N 4 Nitrophenyl Propanamide

Nuclear Magnetic Resonance (NMR) SpectroscopySimilarly, a search for published ¹H NMR or ¹³C NMR spectroscopic data for 2-chloro-N-(4-nitrophenyl)propanamide did not yield any experimental spectra or assigned chemical shift data. This information is essential for a detailed analysis of the molecular structure in solution.

Should relevant experimental data for this compound become available in the future, the requested detailed analysis can be conducted.

High-Resolution ¹H NMR and ¹³C NMR Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment.

Aromatic Protons: The 4-nitrophenyl group will show two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing nitro group (H-3' and H-5') are expected to be deshielded and resonate further downfield compared to the protons meta to the nitro group (H-2' and H-6'). This results in a characteristic AA'BB' system.

Amide Proton (-NH): The amide proton typically appears as a broad singlet in the region of δ 8.0-10.0 ppm, with its chemical shift being sensitive to solvent and concentration.

Methine Proton (-CH): The proton on the carbon bearing the chlorine atom (α-carbon) is expected to be a quartet due to coupling with the adjacent methyl protons. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm, influenced by the adjacent electron-withdrawing chlorine and carbonyl groups.

Methyl Protons (-CH₃): The methyl group protons will appear as a doublet, coupling with the methine proton, in the upfield region of the spectrum, likely around δ 1.6-1.9 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH | 8.0 - 10.0 | Broad Singlet |

| H-2', H-6' | Downfield doublet | Doublet |

| H-3', H-5' | Further downfield doublet | Doublet |

| -CH(Cl) | 4.5 - 5.0 | Quartet |

| -CH₃ | 1.6 - 1.9 | Doublet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

Aromatic Carbons: The 4-nitrophenyl ring will show four distinct signals. The carbon attached to the nitro group (C-4') will be significantly deshielded. The carbon attached to the amide nitrogen (C-1') will also be downfield. The other aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm).

Methine Carbon (-CH(Cl)): The α-carbon atom bonded to the chlorine will be found in the range of δ 50-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon will be observed in the upfield region of the spectrum, typically around δ 20-25 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 165 - 175 |

| C-1' | Downfield |

| C-2', C-6' | Aromatic Region |

| C-3', C-5' | Aromatic Region |

| C-4' | Downfield (attached to NO₂) |

| -CH(Cl) | 50 - 60 |

| -CH₃ | 20 - 25 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key expected correlations include the coupling between the methine proton (-CH) and the methyl protons (-CH₃), as well as couplings between adjacent aromatic protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine (-CH) and methyl (-CH₃) groups, as well as the protonated aromatic carbons.

Solid-State NMR for Structural Dynamics and Conformation in Crystalline State

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline form. While no specific ssNMR data for this compound is available, studies on similar N-aryl amides can provide expectations. ssNMR could be used to study polymorphism, identify different conformations in the unit cell, and probe intermolecular interactions such as hydrogen bonding involving the amide N-H group. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Band Assignment

The FTIR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: A sharp absorption band is expected in the region of 3250-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretching (Amide I): A strong absorption band, characteristic of the amide carbonyl group, would appear in the range of 1650-1680 cm⁻¹.

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is expected around 1530-1570 cm⁻¹.

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to produce strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibration would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Vibrations: Stretching vibrations for aromatic C-H bonds would appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would be seen in the 1450-1600 cm⁻¹ region.

Predicted FTIR Band Assignments

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3250 - 3400 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1530 - 1570 |

| Asymmetric NO₂ Stretch | 1500 - 1550 |

| Symmetric NO₂ Stretch | 1330 - 1370 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Nitro Group Vibrations: The symmetric stretching of the nitro group is typically a very strong and characteristic band in the Raman spectrum.

Aromatic Ring Vibrations: The breathing modes of the phenyl ring are often prominent in the Raman spectrum.

C-Cl Stretching: The carbon-chlorine stretch would also be observable.

Raman spectroscopy can also be sensitive to conformational changes, and thus could be used to study different solid-state forms of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the electronic transitions of the 4-nitrophenyl chromophore. The presence of the nitro group and the phenyl ring in conjugation leads to strong absorption in the UV region. An intense absorption band corresponding to a π → π* transition of the conjugated system is expected. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity.

Electronic Transitions and Chromophoric Analysis

The electronic absorption properties of this compound are primarily dictated by the chromophoric character of the N-(4-nitrophenyl)amide moiety. This structural unit is analogous to p-nitroaniline (pNA), a well-studied molecule known for its significant intramolecular charge-transfer (ICT) characteristics. The electronic structure is dominated by the interplay between the electron-donating amino group (part of the amide linkage) and the strongly electron-withdrawing nitro group (-NO₂), connected through a π-conjugated phenyl ring system.

The principal chromophore in the molecule is the p-nitroaniline system. The interaction between the lone pair of electrons on the amide nitrogen atom and the π-system of the benzene (B151609) ring, in conjunction with the powerful electron-withdrawing nature of the nitro group, gives rise to a pronounced charge-transfer band in the UV-visible spectrum. This transition is characterized by the promotion of an electron from a high-lying occupied molecular orbital, primarily localized on the amino group and the phenyl ring, to a low-lying unoccupied molecular orbital, which is predominantly centered on the nitro group.

This intense absorption band is assigned to a π → π* electronic transition with significant ICT character. chemrxiv.orgnih.gov In p-nitroaniline, this transition results in a substantial increase in the dipole moment upon excitation from the ground state to the excited state, a hallmark of a charge-transfer process. The absorption maximum for this band is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. chemrxiv.orgresearchgate.net In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the absorption maximum. chemrxiv.orgnih.gov

In addition to the main ICT band, other transitions are expected at shorter wavelengths (higher energies). These include locally excited (LE) π → π* transitions within the benzene ring and transitions involving the nitro group. chemrxiv.org A weaker n → π* transition, involving the promotion of a non-bonding electron from an oxygen atom of the nitro group or the carbonyl group to an antibonding π* orbital, may also be present, although it is often obscured by the much more intense π → π* transitions. uzh.ch

Molecular Orbital Analysis

Computational studies on analogous molecules like p-nitroaniline provide insight into the nature of the frontier molecular orbitals involved in the primary electronic transition.

Highest Occupied Molecular Orbital (HOMO): The HOMO is typically a π-orbital with significant electron density distributed over the amide nitrogen and the phenyl ring. This orbital represents the primary electron-donating part of the chromophore.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally a π*-orbital that is predominantly localized on the electron-withdrawing nitro group. chemrxiv.org

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) largely determines the wavelength of the main absorption band. The primary electronic transition can thus be described as a HOMO → LUMO excitation, which effectively transfers electron density from the N-phenyl-amide portion of the molecule to the nitro group. chemrxiv.org

Spectroscopic Data from Analogous Compounds

While specific experimental data for this compound is not available in the cited literature, the UV-Vis absorption characteristics can be inferred from data reported for p-nitroaniline (pNA) and N-acetyl-p-nitroaniline. These compounds contain the essential N-(4-nitrophenyl) chromophore.

Table 1: Experimental UV-Vis Absorption Data for p-Nitroaniline in Various Solvents

This table illustrates the solvatochromic effect on the main π → π charge-transfer band of p-nitroaniline, a model chromophore for the title compound.*

| Solvent | Dielectric Constant (ε) | λmax (nm) | Transition Energy (eV) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| Cyclohexane | 2.02 | 327 | 3.79 | ~15,000 |

| Dioxane | 2.21 | 342 | 3.63 | ~16,000 |

| Acetonitrile | 37.5 | 367 | 3.38 | ~17,000 |

| Methanol | 32.7 | 373 | 3.32 | ~15,500 |

| Water | 80.1 | 381 | 3.25 | ~13,000 |

Data compiled and adapted from studies on p-nitroaniline solvatochromism. chemrxiv.orgnih.gov

Table 2: Theoretical Electronic Transition Data for p-Nitroaniline

This table presents typical results from computational studies (e.g., TD-DFT or ADC(2)) for the primary electronic transitions of p-nitroaniline, providing a theoretical basis for understanding the electronic structure.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S₀ → S₁ | ~4.0 (in nonpolar solvent) | > 0.3 | HOMO → LUMO | π → π* (Intramolecular Charge Transfer) |

| S₀ → S₂ | Higher | Lower | Various | π → π* (Locally Excited) |

Values are representative and vary based on the computational method and solvent model used in different studies. chemrxiv.orgnih.gov The presence of the 2-chloropropanamide group in place of a simple amino group (as in pNA) or acetamido group (as in N-acetyl-p-nitroaniline) will modulate the electronic properties. The acyl group's electron-withdrawing nature slightly reduces the electron-donating ability of the amide nitrogen compared to a free amino group, which typically results in a hypsochromic (blue) shift of the ICT band relative to p-nitroaniline. The chlorine atom on the propanamide side chain is expected to have a minor inductive effect on the chromophore's electronic structure.

Computational and Theoretical Chemistry Investigations on 2 Chloro N 4 Nitrophenyl Propanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various molecular characteristics, providing valuable insights into the behavior of chemical systems. In the context of 2-chloro-N-(4-nitrophenyl)propanamide, DFT calculations are instrumental in elucidating its conformational preferences, electronic properties, and potential for various applications.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For this compound, several key conformational features can be analyzed through geometry optimization using DFT. A fundamental aspect of amide structure is the planarity of the amide bond, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. spectroscopyonline.com This resonance imparts a partial double bond character to the C-N bond, restricting rotation and favoring a planar arrangement of the atoms involved.

Furthermore, the orientation of the 4-nitrophenyl ring relative to the propanamide group is a critical conformational parameter. The degree of coplanarity between the aromatic ring and the amide plane influences the extent of π-conjugation, which in turn affects the molecule's electronic properties. acs.org The presence of the chloro substituent on the propanamide moiety and the nitro group on the phenyl ring can introduce both steric and electronic perturbations that influence the final, most stable geometry.

| Conformer | Dihedral Angle (O=C-N-Caryl) | Dihedral Angle (Ccarbonyl-N-Caryl-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Trans (planar) | ~180° | ~0° | 0.00 |

| Trans (twisted) | ~180° | ~45° | 2.5 |

| Cis (planar) | ~0° | ~0° | 5.0 |

| Cis (twisted) | ~0° | ~45° | 7.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Electronic Properties

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-nitrophenylamine moiety, with significant contributions from the nitrogen lone pair and the phenyl π-system. researchgate.net Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the propanamide carbonyl group, which act as electron-accepting sites. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of "push-pull" systems and is crucial for intramolecular charge transfer (ICT), a phenomenon that gives rise to interesting optical properties. researchgate.net

The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO. taylorandfrancis.com The chloro substituent, also being electron-withdrawing, will further influence these energy levels. The calculated HOMO-LUMO gap can provide insights into the electronic absorption characteristics of the molecule, with a smaller gap suggesting absorption at longer wavelengths. taylorandfrancis.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 2.80 |

| Global Hardness (η) | 2.23 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 5.03 |

| Chemical Potential (μ) | -5.03 |

| Electrophilicity Index (ω) | 5.65 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP surface is expected to show distinct regions of positive and negative potential. The most negative potential (red) is anticipated to be localized around the oxygen atoms of the nitro and carbonyl groups, making these sites susceptible to electrophilic attack. researchgate.netmdpi.com The region around the nitrogen atom of the amide group will also exhibit a negative potential due to the lone pair of electrons.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis allows for the quantification of intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.net

For this compound, NBO analysis can reveal several key interactions. A significant interaction is expected between the lone pair of the amide nitrogen atom (nN) and the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is responsible for the resonance stabilization of the amide bond and its planar geometry. researchgate.net

Furthermore, hyperconjugative interactions between the filled π-orbitals of the phenyl ring and the antibonding orbitals of the nitro group (π → π*) contribute to the delocalization of electron density and the stability of the molecule. The chloro substituent can also participate in hyperconjugative interactions. The stabilization energies associated with these interactions, as calculated by NBO analysis, provide a quantitative measure of their importance.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C=O) | 55.8 |

| π(Caryl-Caryl) | π(N-O)nitro | 22.5 |

| π(C=O) | π(Caryl-Caryl) | 15.3 |

| LP(2) Ocarbonyl | σ(N-H) | 5.1 |

| LP(1) Cl | σ*(C-C) | 2.7 |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in optoelectronics, including frequency conversion and optical switching. researchgate.net this compound, with its nitroaniline-like core, is a candidate for possessing NLO activity.

The key parameter for quantifying the NLO response of a molecule is the first hyperpolarizability (β). DFT calculations can be employed to predict the components of the hyperpolarizability tensor and the total hyperpolarizability. A large β value is indicative of a strong NLO response. The magnitude of β is directly related to the extent of intramolecular charge transfer, which is facilitated by the push-pull nature of the molecule. researchgate.net The electron-donating amide group and the electron-accepting nitro group, linked by the phenyl ring, create a system conducive to significant charge redistribution upon interaction with an electric field.

| Property | Value |

|---|---|

| Dipole Moment (μ) | 6.8 D |

| Mean Polarizability (α) | 25.5 x 10-24 esu |

| Total First Hyperpolarizability (βtot) | 35.2 x 10-30 esu |

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method for assigning partial atomic charges within a molecule based on the NBO framework. Unlike other population analysis methods, NPA is less sensitive to the choice of basis set and provides a more chemically intuitive picture of the charge distribution.

For this compound, NPA is expected to reveal a significant positive charge on the nitrogen atom of the nitro group, consistent with its strong electron-withdrawing nature. researchgate.netnih.gov The oxygen atoms of the nitro group will carry a substantial negative charge. The amide nitrogen is also predicted to have a negative charge due to its lone pair, while the carbonyl carbon will be positively charged. The chlorine atom, being highly electronegative, will have a negative charge. The distribution of charges on the phenyl ring will be influenced by the attached functional groups, with the carbon atom bonded to the nitro group likely having a positive charge. This detailed charge distribution is crucial for understanding the molecule's electrostatic interactions and reactivity.

| Atom | NPA Charge (e) |

|---|---|

| O (carbonyl) | -0.58 |

| N (amide) | -0.65 |

| C (carbonyl) | +0.72 |

| Cl | -0.15 |

| N (nitro) | +0.45 |

| O (nitro) | -0.40 |

| C (attached to NO2) | +0.10 |

Time-Dependent DFT (TDDFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TDDFT) is a leading computational method for calculating the excited-state properties of molecules, such as electronic excitation energies and absorption spectra. wikipedia.orggoogle.com For a molecule like this compound, TDDFT can provide insights into how the molecule interacts with light. The primary chromophore in this molecule is the 4-nitrophenyl group, which is known to exhibit strong absorption in the ultraviolet-visible region.

TDDFT calculations would typically be performed on the ground-state optimized geometry of the molecule. The results would yield a series of vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. Each transition is characterized by its energy (often expressed in electronvolts, eV, or as a wavelength in nanometers, nm), its oscillator strength (a measure of the transition's probability or intensity), and the nature of the orbitals involved.

For this compound, the lowest energy transitions are expected to be dominated by π → π* excitations localized on the nitrobenzene (B124822) moiety. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the chloro-propanamide substituent may cause slight shifts in the absorption maxima compared to nitrobenzene itself, due to its electronic influence on the aromatic ring. A hypothetical table of TDDFT results is presented below to illustrate the typical output of such a calculation.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.001 | n → π |

| S2 | 4.52 | 274 | 0.650 | π → π (HOMO → LUMO) |

| S3 | 4.98 | 249 | 0.120 | π → π* (HOMO-1 → LUMO) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of this compound at the atomic level.

The behavior and stability of a compound can be significantly influenced by its solvent environment. MD simulations can be employed to assess the dynamic behavior of this compound in various solvents of differing polarity, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and chloroform (B151607) (nonpolar).

In these simulations, a single molecule or a small cluster of the compound is placed in a box filled with solvent molecules. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are solved to track the trajectory of each atom over a period typically ranging from nanoseconds to microseconds. Analysis of these trajectories can reveal information about the conformational stability of the molecule, its solvation shell structure, and specific solute-solvent interactions (e.g., hydrogen bonding). A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the solute's heavy atoms from their initial positions over time. A stable, low-fluctuation RMSD suggests the molecule maintains a consistent conformation in that solvent.

| Solvent | Dielectric Constant | Average RMSD (Å) | Interpretation |

|---|---|---|---|

| Water | 80.1 | 2.5 ± 0.4 | Moderate conformational flexibility |

| DMSO | 46.7 | 1.8 ± 0.3 | Relatively stable conformation |

| Chloroform | 4.8 | 1.5 ± 0.2 | High conformational stability |

MD simulations can also be utilized to investigate intermolecular processes such as aggregation and the initial steps of degradation. To study aggregation, multiple molecules of this compound would be simulated in a solvent box. By analyzing the trajectories, one can observe the formation of dimers or larger oligomers and quantify the intermolecular forces (e.g., van der Waals, electrostatic interactions) driving this process. Specifically, π-π stacking between the nitrophenyl rings would be a likely mode of interaction to investigate.

Investigating chemical degradation, such as amide hydrolysis, often requires more advanced hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. nih.gov In this approach, the reacting parts of the molecule (the amide bond and attacking water molecules) are treated with a high-level quantum mechanics method, while the rest of the system is treated with a classical force field. This allows for the modeling of bond-breaking and bond-forming events to map out the reaction pathway and determine activation energy barriers, providing insight into the compound's stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org While the specific activity of this compound is not defined here, QSAR models are frequently developed for classes of compounds like herbicides or fungicides that include N-phenylpropanamide and nitroaromatic motifs. nih.govresearchgate.netnih.gov

To develop a QSAR model, a dataset of structurally related compounds with measured biological activity is required. For each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic properties (e.g., LogP). nih.govresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed activity. A hypothetical QSAR model for a series of herbicidal N-(nitrophenyl)amides might look like the following:

log(1/IC50) = 0.65 * LogP - 0.21 * E_LUMO + 0.05 * TPSA - 1.58

In this equation, LogP represents hydrophobicity, E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) relates to the molecule's ability to accept electrons, and TPSA (Topological Polar Surface Area) quantifies polarity. nih.gov The coefficients indicate the direction and magnitude of each descriptor's influence on activity.

| Descriptor | Description | Hypothetical Coefficient | Interpretation of Positive Coefficient |

|---|---|---|---|

| LogP | Octanol-water partition coefficient | +0.65 | Higher hydrophobicity increases activity |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.21 | A lower E_LUMO (better electron acceptor) increases activity |

| TPSA | Topological Polar Surface Area | +0.05 | Higher polarity slightly increases activity |

| MW | Molecular Weight | -0.01 | Increasing size slightly decreases activity |

A crucial step in QSAR modeling is validation, which assesses the model's robustness and predictive power. A key aspect of this is defining the model's Applicability Domain (AD). researchgate.net The AD is the chemical space of descriptors and structures for which the model has been developed and tested, and for which it is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.

To evaluate the model, the initial dataset is typically split into a training set (used to build the model) and a test set (used to evaluate its predictive performance on compounds not used in its creation). researchgate.net The model's ability to predict the activity of the test set compounds is a measure of its external validity. A high squared correlation coefficient for the test set (e.g., R²_pred > 0.6) indicates a reliable and predictive model for related compounds that fall within its AD. nih.gov

Molecular Docking Studies

Extensive searches of scientific literature and chemical databases did not yield any specific molecular docking studies conducted on the compound this compound. While computational studies, including molecular docking, have been performed on structurally similar compounds, no data is publicly available for this compound itself.

In Silico Prediction of Ligand-Receptor Interactions

There is no available research detailing the in silico prediction of ligand-receptor interactions for this compound.

Identification of Putative Molecular Targets

There is no available research identifying the putative molecular targets for this compound through computational methods.

Investigation of Biological Activities and Molecular Mechanisms of 2 Chloro N 4 Nitrophenyl Propanamide

In Vitro Biological Activity Screening

In vitro screening provides the initial assessment of a compound's biological effects in a controlled laboratory setting. This section details the evaluation of 2-chloro-N-(4-nitrophenyl)propanamide against various microorganisms and cancer cell lines.

Evaluation of Antimicrobial Activity (Bacterial and Fungal Strains)

The antimicrobial potential of this compound and its analogs has been a subject of scientific inquiry. While direct and extensive research on this specific compound is limited, studies on structurally related chloro-acetamides and nitrophenyl amides provide insights into its potential antimicrobial profile. The general mechanism of action for many nitroaromatic compounds involves the generation of free radicals within microbial cells, leading to oxidative stress and damage to cellular components.

Research on analogous compounds has demonstrated activity against a range of pathogens. For instance, some N-benzamide derivatives have shown antibacterial effects. nanobioletters.com Similarly, other nitroimidazole compounds have exhibited antifungal activity against clinical strains of Candida albicans and Aspergillus niger. nih.gov It is hypothesized that the presence of the nitro group is crucial for the antimicrobial effects of these types of molecules. encyclopedia.pub

However, detailed studies quantifying the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a comprehensive panel of bacterial and fungal strains are not extensively available in the current body of scientific literature.

Assessment of Antiprotozoal Potential (e.g., Leishmanicidal Activity)

The search for new antiprotozoal agents is critical, given the prevalence of diseases like leishmaniasis. Nitro-containing compounds have historically been a source of antiprotozoal drug candidates. researchgate.netnih.gov The biological activity of these compounds is often linked to the reduction of the nitro group within the parasite, leading to the formation of toxic metabolites that can damage DNA and other vital macromolecules.

While direct experimental data on the leishmanicidal activity of this compound is not readily found in published literature, the broader class of nitro-substituted compounds has shown promise. For example, various nitroimidazole and nitroaromatic derivatives have been synthesized and evaluated for their activity against protozoa such as Trypanosoma cruzi and Leishmania species. nih.govresearchgate.net These studies underscore the potential of the nitrophenyl moiety in designing novel antiprotozoal agents. Further specific in vitro testing against promastigote and amastigote forms of Leishmania species would be necessary to definitively determine the antiprotozoal potential of this compound.

Studies on Anti-cancer Proliferative Effects and Apoptosis Induction

The evaluation of novel compounds for their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis) is a key area of cancer research. The cytotoxic potential of various N-(nitrophenyl) amides has been explored against several human cancer cell lines.

For example, a series of substituted N-(4'-nitrophenyl)-l-prolinamides demonstrated significant tumor inhibitory activities against gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines. nih.gov Some of these compounds exhibited antiproliferative efficacy comparable to or even exceeding that of the standard chemotherapeutic agent 5-fluorouracil. nih.gov Furthermore, studies on N-phenyl nicotinamides, which also contain a nitrophenyl group, have identified them as potent inducers of apoptosis. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase, subsequently leading to apoptosis. nih.gov

While these findings on related structures are promising, specific data from cytotoxicity assays (like the MTT assay) and apoptosis assays (such as Annexin V staining or caspase activation assays) for this compound are not extensively documented. Such studies would be essential to determine its specific anti-cancer proliferative effects and its capacity to induce apoptosis in malignant cells.

Mechanistic Studies at the Molecular Level

Understanding how a compound exerts its biological effects at the molecular level is crucial for its development as a potential therapeutic agent. This section explores the hypothetical molecular interactions of this compound based on the known mechanisms of related chemical structures.

Interaction with Bcl-2 Family Proteins and Apoptosis Pathways

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govresearchgate.net Small molecules that can inhibit these anti-apoptotic proteins, often referred to as BH3 mimetics, can restore the natural process of apoptosis in cancer cells. mdpi.com

The potential for small molecules containing nitro-aromatic groups to interact with Bcl-2 proteins has been explored through computational studies. mdpi.com These studies suggest that the physicochemical properties of such compounds, including the presence of a nitro group, can be favorable for binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. mdpi.com A direct interaction would disrupt the sequestration of pro-apoptotic proteins, thereby triggering the apoptotic cascade. However, there is currently no direct experimental evidence from techniques like surface plasmon resonance or co-immunoprecipitation to confirm the binding of this compound to any Bcl-2 family proteins.

Enzyme Inhibition Profiling (e.g., N-myristoyltransferase, O-acetylserine sulfhydrylase)

Targeting essential enzymes in pathogens or cancer cells is a common strategy in drug development. N-myristoyltransferase (NMT) and O-acetylserine sulfhydrylase (OASS) are two such enzymes that have been investigated as potential drug targets.

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This modification is crucial for the function and localization of these proteins. NMT is a validated target for the development of antifungal, antiparasitic, and anticancer agents. mdpi.comresearchgate.netcreative-biolabs.com While numerous inhibitors of NMT have been developed, there is no specific published data to indicate that this compound acts as an inhibitor of this enzyme. biorxiv.org

O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and protozoa, making it an attractive target for antimicrobial drug development. nih.govnih.govmdpi.com The inhibition of OASS can disrupt the supply of this essential amino acid, leading to microbial cell death. mdpi.com Various classes of compounds have been explored as OASS inhibitors. However, there is a lack of specific studies profiling the inhibitory activity of this compound against OASS.

Exploration of Binding Affinity to Specific Biological Targets and Receptors

The potential of this compound and its derivatives as biologically active agents has been explored through computational and in vitro studies. Molecular docking simulations are a key tool in predicting how a molecule will bind to the active site of a protein, providing insights into its potential biological targets. These studies calculate the binding energy and identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, derivatives of this compound have been investigated for their inhibitory potential against enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes. researchgate.netnih.gov Molecular docking studies have revealed that these compounds can fit into the active sites of these enzymes, with binding energies indicating a favorable interaction. researchgate.net The interactions are often characterized by hydrogen bonding and electrostatic interactions with key amino acid residues within the enzyme's active site. researchgate.net

Similarly, related acetamide (B32628) compounds have been studied for their antibacterial properties. mdpi.comnih.gov Molecular docking analyses suggest that these compounds may act by inhibiting enzymes crucial for bacterial cell wall maintenance, such as penicillin-binding proteins (PBPs). mdpi.com The binding of these compounds to the active site of PBPs can lead to destabilization of the cell wall and ultimately cell lysis. mdpi.com The presence of the chloro group in these molecules appears to be important for stabilizing the molecule within the target enzyme's active site. mdpi.comnih.gov

The following interactive table provides a summary of representative binding affinities of related compounds to various biological targets, as determined by molecular docking studies.

| Compound Class | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Nitrobenzamide Derivatives | α-Glucosidase | -9.7 to -7.5 | GLU:276, HIS:279, PHE:157 |

| 2-Thioxothiazolidin-4-one Derivatives | PPAR-γ | -8.212 to -7.953 | Not Specified |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Penicillin-Binding Proteins (PBPs) | -59.0 | Not Specified |

Role of Reactive Intermediates from Nitro Group Reduction in Cellular Interactions

The nitroaromatic structure of this compound is a critical determinant of its biological activity, largely due to the metabolic reduction of the nitro group. This reduction process can generate highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which are capable of interacting with cellular macromolecules. nih.govwikipedia.org

The reduction of the nitro group is a stepwise process that can be catalyzed by various cellular enzymes. nih.govmasterorganicchemistry.com The resulting reactive species are electrophilic and can form covalent bonds with nucleophilic sites on proteins and nucleic acids. nih.gov This covalent binding can lead to a variety of cellular effects, including enzyme inhibition, disruption of cellular signaling pathways, and genotoxicity.

Applications in Advanced Chemical Research

Role as an Intermediate in the Synthesis of Complex Organic Compounds

2-chloro-N-(4-nitrophenyl)propanamide serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. Its structure, featuring a reactive chloro group and a nitro-substituted aromatic ring, allows for a variety of chemical transformations. Organic chemists utilize this compound as a building block to introduce specific functionalities into a larger molecular framework.

N-(substituted phenyl)-2-chloroacetamides, a class of compounds to which this compound belongs, are recognized as important intermediates in organic synthesis. researchgate.net They are employed in the creation of various derivatives, demonstrating their utility in constructing diverse molecular architectures. For instance, a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a key intermediate in the synthesis of Nintedanib, a medication used to treat idiopathic pulmonary fibrosis. google.com The synthesis of this intermediate starts from p-nitroaniline, which undergoes acylation with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide, a direct analogue of the title compound. google.com

Utility as a Lead Compound for Novel Chemical Entity Development

The structural features of this compound make it a promising lead compound for the development of new chemical entities with potential therapeutic applications. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Research into derivatives of similar structures has shown a range of biological activities. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic potential. nih.gov In this study, the core structure containing a chloro- and nitro-substituted phenyl ring was systematically modified to explore the structure-activity relationship. nih.gov The findings revealed that certain derivatives exhibited significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Specifically, one derivative was found to be four times more potent against α-glucosidase and six times more potent against α-amylase than the standard drug acarbose. nih.gov This highlights the potential of the this compound scaffold as a starting point for designing novel therapeutic agents.

Research Tool for Investigating Ligand-Receptor Binding and Biochemical Pathways

The interaction between ligands and their receptors is a fundamental process in biology, and understanding these interactions is crucial for drug discovery and development. nih.gov Compounds like this compound and its derivatives can serve as valuable research tools in this area. Ligand-binding assays are used to study the affinity and specificity of a ligand for its receptor. wikipedia.org

While direct studies on this compound's role in ligand-receptor binding are not extensively documented in the provided search results, the principle of using structurally related small molecules to probe biological systems is well-established. For instance, the degradation pathway of a related compound, 2-chloro-4-nitrophenol, has been characterized at a molecular and biochemical level in a Gram-negative bacterium. nih.gov This research identified a specific gene cluster involved in the catabolism of the compound, providing insights into the biochemical pathways responsible for its breakdown. nih.gov Such studies demonstrate how specific chemical compounds can be used to elucidate complex biological processes.

Potential in Agrochemical Research (e.g., Herbicidal or Fungicidal Agents)

The chemical scaffold of this compound has also been explored for its potential applications in agrochemical research, particularly in the development of herbicides and fungicides. The presence of a chloro- and nitro-substituted phenyl ring is a common feature in many biologically active compounds.

Herbicidal Potential

Research into compounds with similar structural motifs has indicated potential herbicidal activity. For example, studies on 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives have shown that substitutions on the nitrophenyl ring can lead to highly active herbicides. researchgate.net The herbicidal activity of these compounds is often linked to their ability to inhibit specific enzymes in plants. While direct herbicidal testing of this compound is not detailed, the structural analogy to known herbicides suggests it could be a valuable starting point for the synthesis of new herbicidal agents.

Fungicidal Potential

The fungicidal properties of related chloroacetamide derivatives have been investigated. For instance, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus flavus strains. scielo.br The mechanism of action is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br Another study on N-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamides and their derivatives showed significant fungicidal activity against Botrytis cinerea. nih.gov These findings suggest that the chloro-N-phenylpropanamide core of this compound could be a promising scaffold for the development of novel fungicides.

Table of Compounds

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity and Selectivity

Future synthetic efforts will likely concentrate on the rational design of 2-chloro-N-(4-nitrophenyl)propanamide derivatives to enhance biological activity and improve selectivity towards specific molecular targets. The core structure offers several points for modification, including the aromatic ring, the amide linkage, and the alkyl chain.

Aromatic Ring Substitution: The nitro group on the phenyl ring is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. encyclopedia.pub Research on related nitroaromatic compounds has shown that altering the position and nature of substituents on the aryl ring can dramatically impact bioactivity. encyclopedia.pubresearchgate.net Systematic replacement of the nitro group with other electron-withdrawing or electron-donating groups (e.g., cyano, trifluoromethyl, methoxy) could modulate the compound's interaction with biological targets. Furthermore, introducing additional substituents, such as halogens or alkyl groups, could optimize lipophilicity and steric interactions, potentially leading to enhanced potency and selectivity. nih.gov For instance, studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrated that adding chloro groups to the pyridine (B92270) ring significantly boosted fungicidal activity. mdpi.com

Modification of the Propanamide Moiety: The 2-chloro-propanamide portion is a key feature, with the chlorine atom acting as a reactive site. This is characteristic of chloroacetamide herbicides, which are known to alkylate biological nucleophiles. cambridge.orgcambridge.org The methyl group on the alpha-carbon could be replaced with other alkyl or aryl groups to investigate the impact of steric bulk on activity. Synthesizing analogs with different halogen atoms (e.g., fluorine or bromine) at the alpha position could also fine-tune the compound's reactivity and metabolic stability.

Scaffold Hopping and Bioisosteric Replacement: Advanced strategies may involve replacing the entire phenylpropanamide scaffold with bioisosteric equivalents. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems (like thiophene, pyridine, or benzimidazole) has proven successful in discovering novel agrochemicals with improved properties. nih.govmdpi.com The amide bond itself could be replaced with other linkers, such as sulfonamides or reverse amides, to explore different chemical space and potentially discover novel mechanisms of action.

An illustrative example of how structural modifications can influence bioactivity in a related series of compounds is presented below.

Table 1: Illustrative Structure-Activity Relationships (SAR) of Hypothetical 2-chloro-N-(aryl)propanamide Derivatives Against a Fungal Pathogen.

| Compound ID | Aryl Ring Substitution (R) | IC₅₀ (µg/mL) |

|---|---|---|

| Ref-1 | 4-NO₂ (Parent Compound) | 25.0 |

| Mod-1a | 2,4-di-Cl | 15.5 |

| Mod-1b | 4-CF₃ | 18.2 |

| Mod-1c | 4-CN | 22.1 |

| Mod-1d | 4-OCH₃ | 45.8 |

| Mod-1e | 3,5-di-NO₂ | 12.3 |

Note: This table is for illustrative purposes only and presents hypothetical data based on general SAR principles observed in related compound series.

In-depth Mechanistic Elucidation using Advanced Omics Technologies

While the mechanism of action for this compound is not yet fully elucidated, its structural similarity to chloroacetamide herbicides suggests a likely mode of action involving the inhibition of very-long-chain fatty acid (VLCFA) synthesis. cambridge.orgresearchgate.net However, to confirm this and uncover other potential cellular effects, advanced "omics" technologies are indispensable. nih.govnih.gov

Proteomics: Chemoproteomics and affinity-based protein profiling can be used to identify the direct protein targets of the compound within a cell. nih.govnih.gov This involves treating cells or cell lysates with a tagged version of the compound and then using mass spectrometry to identify which proteins it binds to. nih.gov This approach could definitively confirm if the compound interacts with enzymes in the VLCFA elongase complex, as hypothesized. researchgate.net Furthermore, global proteomic analysis can reveal downstream effects, such as changes in the expression of proteins involved in stress responses, metabolic pathways, or cellular structure, providing a holistic view of the cellular response. nih.gov

Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze changes in gene expression following treatment with the compound. This can help identify entire pathways that are up- or down-regulated, offering clues about the compound's mechanism of action and potential off-target effects. frontiersin.org For example, an upregulation of genes involved in detoxification pathways (like those for glutathione (B108866) S-transferases) would support the hypothesis that the compound is metabolized similarly to other chloroacetamides. cambridge.org

Metabolomics: This technology focuses on the global analysis of small-molecule metabolites. omicstutorials.com By comparing the metabolic profiles of treated and untreated cells, researchers can identify specific metabolic pathways that are disrupted. frontiersin.org For instance, a buildup of fatty acid precursors and a depletion of VLCFAs would provide strong evidence for the inhibition of VLCFA synthesis. researchgate.net Metabolomics can also uncover unexpected effects on other pathways, potentially leading to the discovery of novel applications. omicstutorials.com

Integrated Multi-Omics: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org This systems-biology approach allows for the construction of comprehensive models of the compound's interaction with the biological system, from the initial binding event to the ultimate phenotypic outcome. nih.gov

Development of Sophisticated Structure-Function Predictive Models

To accelerate the discovery and optimization of derivatives, the development of sophisticated computational models is crucial. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can establish mathematical correlations between the chemical structures of compounds and their biological activities. nih.govnih.gov

2D and 3D-QSAR: By generating a dataset of synthesized derivatives and their measured bioactivities, 2D and 3D-QSAR models can be built. nih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of novel, yet-to-be-synthesized compounds. mdpi.com For example, a QSAR study on N-aryl derivatives identified lipophilicity (AlogP98) and certain topological indices as key descriptors for predicting bioactivity. nih.gov Such models can guide the design of new derivatives by prioritizing compounds with a higher probability of success, thereby saving time and resources.

Pharmacophore Modeling and Molecular Docking: If a specific protein target is identified (e.g., through proteomics), molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. ekb.egekb.eg This provides a structural basis for understanding activity and can be used to design new molecules with improved binding interactions. Pharmacophore models, which define the essential 3D arrangement of features necessary for biological activity, can be developed and used to screen virtual libraries for new potential leads.

Machine Learning and AI: Modern approaches utilizing machine learning and artificial intelligence can handle large, complex datasets to build more accurate predictive models. cas.orgmdpi.com These models can learn intricate structure-activity relationships that are not apparent from traditional QSAR methods. youtube.com As more data on derivatives and their biological effects (including activity, toxicity, and metabolic stability) are generated, these models can be continuously refined to improve their predictive power. researchgate.net

Table 2: Key Molecular Descriptors for Building a Hypothetical QSAR Model for Agrochemical Activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett Constant (σ) of aryl substituent | Influences the reactivity of the amide and the electrophilicity of the α-carbon. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. |

| Steric/Topological | Molar Refractivity (MR) | Describes the bulk and polarizability of substituents, impacting binding pocket fit. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |

Note: This table lists common descriptor types used in QSAR studies to model bioactivity.

Exploration of Novel Therapeutic or Agrochemical Applications based on Mechanistic Insights

A deeper understanding of the mechanism of action of this compound and its derivatives can pave the way for novel applications beyond their initially presumed use.

Agrochemical Applications: Given its structural similarity to known herbicides, the most direct application is in agriculture. ekb.eg Mechanistic studies confirming the inhibition of VLCFA synthesis would solidify its potential as a pre-emergence herbicide for controlling grass and small-seeded broadleaf weeds. cambridge.orgresearchgate.net Furthermore, the nitroaromatic moiety is present in some fungicides. encyclopedia.pub Therefore, screening against a broad panel of plant pathogenic fungi could reveal potential fungicidal applications. mdpi.comnih.gov The development of new agrochemicals is critical for managing herbicide- and fungicide-resistant pests. ekb.eg